molecular formula C8H10N2O B13752257 2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 54993-52-1

2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Katalognummer: B13752257
CAS-Nummer: 54993-52-1
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: VNPLKHXUZQIWAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that features a fused pyrrole and pyrazine ring system

Vorbereitungsmethoden

The synthesis of 2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted pyrrole, the compound can be synthesized through a series of reactions involving condensation, cyclization, and oxidation steps . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using reagents like halogens or alkylating agents.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.

Wirkmechanismus

The mechanism of action of 2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways affected by this compound depend on its structure and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

54993-52-1

Molekularformel

C8H10N2O

Molekulargewicht

150.18 g/mol

IUPAC-Name

2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C8H10N2O/c1-9-5-6-10-4-2-3-7(10)8(9)11/h2-4H,5-6H2,1H3

InChI-Schlüssel

VNPLKHXUZQIWAX-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN2C=CC=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.